molecular formula C16H14N2O6 B014187 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone CAS No. 166442-35-9

2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone

Cat. No. B014187
M. Wt: 330.29 g/mol
InChI Key: PRRWAMBIGMTQIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that enable the formation of the desired molecular structure. For instance, various carboxylic esters have been synthesized from nearly equimolar amounts of carboxylic acids and alcohols using nitrobenzoic anhydride derivatives and triethylamine in the presence of a catalytic amount of 4-(dimethylamino)pyridine, demonstrating the versatility of similar molecular frameworks in synthetic chemistry (Shiina et al., 2002).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray crystallography to reveal the spatial arrangement of atoms within a molecule. For example, studies on related molecules have shown specific dihedral angles between substituent groups and the planar phenyl moiety, indicating how different functional groups influence the overall molecular geometry (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of the compound under discussion involves interactions with various reagents and conditions leading to transformation or formation of new compounds. For instance, the electrochemical reduction of nitrobenzophenone derivatives has been thoroughly investigated, showing the stepwise reduction process and the impact of medium pH on reaction pathways (Laviron et al., 1994).

Physical Properties Analysis

The physical properties of a chemical compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. Research on similar compounds has involved detailed characterization, including spectroscopic analysis and crystallography, to elucidate such properties (Lu & He, 2012).

Chemical Properties Analysis

The chemical properties of "2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone" include its reactivity with other chemicals, its potential as a catalyst or reactant in organic synthesis, and its stability under various conditions. For example, the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions with nitrobenzoic anhydride highlights the compound's utility in facilitating bond formation between carboxylic acids and amines or alpha-amino acids (Shiina et al., 2008).

Future Directions

The future directions of research involving this compound aren’t specified in the sources I found. Given its use in proteomics research , it may continue to be used in studies investigating protein function and interactions.

properties

IUPAC Name

2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)11-5-4-10(18(23)24)7-13(11)16(21)22/h3-8,19H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRWAMBIGMTQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403031
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone

CAS RN

166442-35-9
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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